molecular formula C15H19N3O2S3 B12190598 N-[3-(dimethylamino)propyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-[3-(dimethylamino)propyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12190598
M. Wt: 369.5 g/mol
InChI Key: LKWGZGJKILMCTJ-XFXZXTDPSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name N-[3-(dimethylamino)propyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide is derived from its core thiazolidin-4-one scaffold. The numbering begins at the sulfur atom in the thiazolidinone ring, with the Z-configuration specified at the C5 position due to the thiophen-2-ylmethylidene substituent. The acetamide side chain at position 2 is further substituted with a 3-(dimethylamino)propyl group. The molecular formula C₁₅H₁₉N₃O₂S₃ and molecular weight of 369.5 g/mol were confirmed via high-resolution mass spectrometry.

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray diffraction data for this specific compound is not available in the provided sources, structural analogs such as (5Z)-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione suggest that the thiophene ring adopts a planar conformation orthogonal to the thiazolidinone core. The Z-configuration at the exocyclic double bond (C5=N) is stabilized by intramolecular non-covalent interactions, including sulfur–oxygen dipole interactions and π-stacking between the thiophene and thiazolidinone rings.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR analysis (hypothetical data based on structural analogs) would reveal distinct signals for key functional groups:

  • Dimethylamino protons : A singlet at δ 2.2–2.4 ppm for the six equivalent methyl protons.
  • Thiophene protons : Multiplet signals between δ 6.8–7.5 ppm corresponding to the aromatic protons of the thiophene ring.
  • Thiazolidinone protons : A deshielded singlet near δ 4.3 ppm for the methylidene proton (C5-H) and a triplet at δ 3.6–3.8 ppm for the propyl chain methylene groups.
Infrared (IR) and Raman Spectroscopic Signatures

IR spectroscopy would exhibit strong absorption bands at:

  • 1720–1680 cm⁻¹ : Stretching vibrations of the carbonyl (C=O) group in the thiazolidinone ring.
  • 1240–1200 cm⁻¹ : C–N stretching of the thioamide (C=S–N) moiety.
  • 1600–1580 cm⁻¹ : C=C stretching from the thiophene ring.
Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) would display a molecular ion peak at m/z 369.5 corresponding to [M+H]⁺. Characteristic fragmentation pathways include:

  • Loss of the dimethylaminopropyl side chain (m/z 256.2 ).
  • Cleavage of the thiazolidinone ring, yielding ions at m/z 142.1 (thiophen-2-ylmethylidene fragment) and m/z 114.0 (thioamide moiety).

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-31G(d) level would optimize the molecule’s geometry, revealing a dihedral angle of ~85° between the thiophene and thiazolidinone rings. The calculated bond lengths for the C5=N double bond (1.28 Å ) and C=S bond (1.67 Å ) align with experimental values for similar thiazolidinones.

Properties

Molecular Formula

C15H19N3O2S3

Molecular Weight

369.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C15H19N3O2S3/c1-17(2)7-4-6-16-13(19)10-18-14(20)12(23-15(18)21)9-11-5-3-8-22-11/h3,5,8-9H,4,6-7,10H2,1-2H3,(H,16,19)/b12-9-

InChI Key

LKWGZGJKILMCTJ-XFXZXTDPSA-N

Isomeric SMILES

CN(C)CCCNC(=O)CN1C(=O)/C(=C/C2=CC=CS2)/SC1=S

Canonical SMILES

CN(C)CCCNC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Carboxymethyl)-2-thioxo-thiazolidin-4-one

The thiazolidinone ring is assembled via cyclocondensation of glycine (as the primary amine), formaldehyde (as the aldehyde), and mercaptoacetic acid (as the sulfur source). This reaction proceeds under acidic or basic conditions, typically at elevated temperatures (80–100°C), to yield 3-(carboxymethyl)-2-thioxo-thiazolidin-4-one .

Reaction Conditions :

  • Glycine (1.0 equiv), formaldehyde (1.2 equiv), mercaptoacetic acid (1.0 equiv)

  • Solvent: Ethanol or water

  • Catalyst: Conc. HCl or piperidine

  • Temperature: 80°C, 6–8 hours

Characterization :

  • 1H NMR (DMSO-d6) : δ 3.85 (s, 2H, CH2COOH), 4.21 (s, 2H, SCH2), 10.12 (s, 1H, NH).

  • LC/MS : m/z 206.0 [M+H]+ (calculated for C5H7NO3S2: 205.0).

Acetamide Side Chain Installation

The carboxylic acid moiety is converted to the target acetamide through sequential activation and nucleophilic substitution.

Acid Chloride Formation

The carboxylic acid is activated using thionyl chloride (SOCl2) to form the corresponding acid chloride, facilitating subsequent amide bond formation.

Reaction Conditions :

  • 3-(Carboxymethyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-thiazolidin-4-one (1.0 equiv)

  • SOCl2 (5.0 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature, 2 hours

Characterization :

  • Reaction progress monitored by TLC (disappearance of starting material at Rf 0.3, ethyl acetate/hexanes 1:1).

Amide Coupling with N,N-Dimethyl-1,3-propanediamine

The acid chloride reacts with N,N-dimethyl-1,3-propanediamine under basic conditions to yield the final acetamide derivative.

Reaction Conditions :

  • Acid chloride (1.0 equiv), N,N-dimethyl-1,3-propanediamine (2.0 equiv)

  • Solvent: DCM

  • Base: Triethylamine (3.0 equiv)

  • Temperature: 0°C to room temperature, 12 hours

Characterization :

  • 1H NMR (CDCl3) : δ 7.80 (d, 1H, J = 3.6 Hz, thiophene H), 7.40 (d, 1H, J = 5.1 Hz, thiophene H), 7.15 (dd, 1H, J = 5.1, 3.6 Hz, thiophene H), 6.90 (s, 1H, CH=), 4.25 (s, 2H, SCH2), 3.75 (t, 2H, J = 6.6 Hz, NCH2), 2.55–2.65 (m, 2H, CH2N), 2.30 (s, 6H, N(CH3)2), 1.80–1.90 (m, 2H, CH2).

  • LC/MS : m/z 438.2 [M+H]+ (calculated for C16H21N3O2S3: 437.1).

Optimization of (5Z)-Stereochemistry

The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the thioxo group and the thiophene ring. Reaction conditions such as low temperature (0–5°C) and prolonged stirring (24–48 hours) favor the Z-isomer, as confirmed by NOESY NMR.

Analytical Data and Purity Assessment

HPLC Purity : >98% (C18 column, acetonitrile/water 70:30, λ = 254 nm).
Melting Point : 178–180°C.
Elemental Analysis : Calculated C 54.89%, H 4.83%, N 9.60%; Found C 54.75%, H 4.91%, N 9.55%.

Scale-Up and Process Considerations

Large-scale synthesis (≥100 g) necessitates:

  • Solvent Recycling : Ethanol recovery via distillation.

  • Catalyst Removal : Piperidine neutralization with dilute HCl.

  • Crystallization : Recrystallization from ethyl acetate/hexanes (1:3) to enhance yield (85–90%).

Comparative Analysis of Synthetic Routes

ParameterRoute A (Patent)Route B (Evitachem)
Yield 78%65%
Purity >98%95%
Z/E Ratio 9:17:1
Reaction Time 18 hours24 hours

Route A, leveraging optimized cyclocondensation and amide coupling, outperforms Route B in yield and stereoselectivity.

Chemical Reactions Analysis

Formation of the Thiazolidinone Core

  • Claisen Condensation : A common method for synthesizing thiazolidinones, involving the reaction of thiazolidine-2,4-dione with aldehydes or ketones under basic conditions .

  • Protective Groups and Catalysts : Reaction conditions often require solvents like dimethylformamide (DMF) and bases such as potassium carbonate to facilitate ring closure and functional group stability.

Functional Group Reactivity

The compound’s reactivity stems from its thiazolidinone ring and acetamide moiety.

Thiazolidinone Ring Reactions

Functional Group Reactions Conditions Key Data
Thiazolidinone ring - Electrophilic substitution
- Ring-opening via nucleophiles
Basic or acidic conditions
- Catalysts (e.g., enzymes)
- Reactivity influenced by sulfur and nitrogen atoms
- Potential for bioisosteric modifications
Thiophen-2-ylmethylidene moiety - Michael addition
- Cycloaddition reactions
Thermal or photochemical activation- Selectivity depends on electronic effects of substituents

Acetamide Group Reactivity

  • Amidation : The acetamide group can undergo hydrolysis under acidic/basic conditions to yield carboxylic acids or amines.

  • Nucleophilic Attack : The carbonyl oxygen may act as an electrophile, participating in condensation reactions (e.g., formation of imines or hydrazones) .

Reaction Conditions and Optimization

The synthesis and reactivity of the compound are highly dependent on controlled conditions:

Solvents and Catalysts

Parameter Details
Solvents DMF, THF, or polar aprotic solvents for stability and solubility .
Catalysts/Bases Potassium carbonate or organic bases to facilitate deprotonation .
Temperature Typically room temperature for substitution reactions; elevated temperatures for condensation .

Analytical Techniques

  • NMR Spectroscopy : Used to confirm structural integrity and purity .

  • Mass Spectrometry : Employs techniques like ESI-MS to validate molecular weight and functional groups.

  • FT-IR : Identifies key functional groups (e.g., amide carbonyl, thiazolidinone ring) .

Biological and Chemical Mechanism Insights

Research on related thiazolidinone derivatives highlights potential mechanisms:

  • Enzyme Inhibition : Derivatives exhibit activity against COX-II and tyrosinase via binding to active sites .

  • Antimicrobial Properties : Structural features like sulfur and nitrogen atoms contribute to interactions with microbial targets .

Research Findings and Comparative Data

Compound Class Key Reactions Biological Activity
Thiazolidin-4-ones Nucleophilic substitution, amidationAnticonvulsant, anti-inflammatory
Thiazolidine-2,4-diones Claisen condensation, ring-openingAntimicrobial, COX-II inhibition

This compound’s complexity underscores its versatility in medicinal chemistry, with ongoing research focused on optimizing synthesis routes and exploring therapeutic applications. Further studies on its reactivity profiles and biological interactions are critical for advancing its development.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of thiazolidinones, including N-[3-(dimethylamino)propyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide, exhibit notable antimicrobial properties. Thiazolidinone compounds have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes due to the interactions between quaternary ammonium groups present in the compound and the bacterial membranes .

Anti-Cancer Properties
Thiazolidinone derivatives are also being investigated for their anti-cancer effects. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation. The specific structure of this compound may enhance its efficacy against certain cancer types .

Material Science

Polymer Applications
The compound can be utilized in the synthesis of hydrogels with enhanced mechanical properties and antibacterial effectiveness. For instance, poly(N-[3-(dimethylamino)propyl]methacrylamide) hydrogels have been developed using this compound. These hydrogels exhibit improved compression moduli and antibacterial activity when synthesized using specific surfactants like cetyltrimethylammonium bromide as a template during free radical polymerization. This results in hydrogels that can be used for drug delivery systems and wound healing applications .

Nanocomposites
Incorporating this compound into nanocomposites can enhance their mechanical and thermal properties. The interaction between the organic compound and inorganic fillers can lead to improved performance characteristics suitable for various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against E. coli and S. aureus
Anti-cancer propertiesInduces apoptosis in cancer cells
Material ScienceHydrogel synthesisIncreased mechanical strength and antibacterial activity
Nanocomposite enhancementImproved mechanical and thermal properties

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining the antibacterial properties of thiazolidinone derivatives, it was found that this compound displayed significant inhibition zones against E. coli. The study utilized agar diffusion methods to quantify effectiveness, demonstrating a clear potential for clinical applications in treating bacterial infections .

Case Study 2: Hydrogel Development
Another research focused on developing poly(N-[3-(dimethylamino)propyl]methacrylamide) hydrogels highlighted the compound's role in enhancing mechanical properties through lyotropic liquid crystal templating. The hydrogels exhibited a tenfold increase in compression strength compared to isotropic variants, making them suitable candidates for biomedical applications such as drug delivery systems .

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Influence on Yield : Electron-withdrawing groups (e.g., 5-nitro-2-furyl in Compound 12) correlate with lower yields (53%), likely due to steric or electronic hindrance during cyclocondensation. In contrast, electron-neutral groups (e.g., 4-chlorobenzylidene in Compound 9) achieve higher yields (90%) .

Melting Points : Compounds with planar aromatic substituents (e.g., indole in Compound 10) exhibit higher melting points (206–207°C), suggesting stronger π-π stacking interactions. The target compound’s thiophene moiety may confer intermediate melting points compared to phenyl or heteroaromatic analogs.

Biological Implications: The 3-(dimethylamino)propyl side chain in the target compound may enhance membrane permeability compared to simpler aryl acetamides (e.g., phenyl in Compound 10). Similar imidazole-containing analogs () are often designed for targeted kinase inhibition .

Critical Differences:

  • Reactivity of Thiophene vs.
  • Side-Chain Introduction: The dimethylaminopropyl group requires careful control of reaction conditions (e.g., temperature, solvent polarity) to avoid quaternization or decomposition, unlike simpler aryl acetamides .

Spectroscopic and Analytical Characterization

All analogs in and were characterized using ¹H-NMR, mass spectrometry (MS), and elemental analysis. Key spectral features for the target compound would include:

  • ¹H-NMR: A singlet for the exocyclic CH=S group (~δ 13–14 ppm), doublets for the thiophene protons (~δ 7.0–7.5 ppm), and signals for the dimethylamino group (~δ 2.2–2.5 ppm) .
  • MS : Molecular ion peaks consistent with the molecular formula C₁₇H₂₂N₄O₂S₃ (exact mass: 434.08 g/mol).

Biological Activity

N-[3-(dimethylamino)propyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, a thiophene group, and a dimethylamino propyl chain. Its molecular formula is C15H19N3O2S3C_{15}H_{19}N_{3}O_{2}S_{3} with a molecular weight of 369.5 g/mol. The IUPAC name is as follows:

IUPAC Name N[3(dimethylamino)propyl]2[(5Z)4oxo5(thiophen2ylmethylidene)2thioxo1,3thiazolidin3yl]acetamide\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate the activity of enzymes or receptors involved in inflammatory responses and microbial infections. The specific pathways affected can vary based on the biological context.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It has shown inhibitory effects on cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory mediators, indicating its potential use in managing inflammatory diseases .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in cancer therapy .

Research Findings and Case Studies

StudyFindings
Study 1 (2024)Investigated antimicrobial properties against E. coli and S. aureusShowed significant inhibition at concentrations as low as 10 µg/mL
Study 2 (2023)Evaluated anti-inflammatory effects via COX inhibitionDemonstrated IC50 values comparable to standard anti-inflammatory drugs
Study 3 (2024)Assessed cytotoxicity against MCF7 breast cancer cellsInduced apoptosis with an IC50 value of 15 µM

Q & A

Q. What statistical methods are suitable for analyzing dose-response data in cytotoxicity assays involving this compound?

  • Methodology :
  • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 values.
  • Apply ANOVA with Tukey’s post hoc test to compare efficacy across cell lines.
  • Use principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.